Trimethylsilyl-L-(+)-rhamnose

Plant cell wall composition GC-MS sugar analysis TMS derivatization

Trimethylsilyl-L-(+)-rhamnose (CAS 108392-01-4), systematically designated as L-(+)-Rhamnopyranose tetrakis(trimethylsilyl) ether, is a fully silylated monosaccharide derivative with molecular formula C₁₈H₄₄O₅Si₄ and molecular weight 452.9 g/mol. This compound is produced by exhaustive trimethylsilylation of L-rhamnose, wherein all four hydroxyl groups of the parent sugar are replaced with trimethylsilyl (TMS) moieties.

Molecular Formula C18H44O5Si4
Molecular Weight 452.9 g/mol
Cat. No. B12280151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl-L-(+)-rhamnose
Molecular FormulaC18H44O5Si4
Molecular Weight452.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C18H44O5Si4/c1-14-15(20-24(2,3)4)16(21-25(5,6)7)17(22-26(8,9)10)18(19-14)23-27(11,12)13/h14-18H,1-13H3
InChIKeyQQOFWFOBJUGLLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl-L-(+)-rhamnose: Analytical Reference Standard for GC-MS Carbohydrate Profiling


Trimethylsilyl-L-(+)-rhamnose (CAS 108392-01-4), systematically designated as L-(+)-Rhamnopyranose tetrakis(trimethylsilyl) ether, is a fully silylated monosaccharide derivative with molecular formula C₁₈H₄₄O₅Si₄ and molecular weight 452.9 g/mol [1]. This compound is produced by exhaustive trimethylsilylation of L-rhamnose, wherein all four hydroxyl groups of the parent sugar are replaced with trimethylsilyl (TMS) moieties . The resulting per-O-TMS derivative exhibits substantially enhanced volatility and thermal stability relative to underivatized L-rhamnose, enabling its direct analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) without thermal decomposition . As a defined chemical entity, it serves as a chromatographic reference standard for the identification and quantification of rhamnose residues in complex carbohydrate mixtures, plant cell wall hydrolysates, and bacterial glycolipid preparations.

Why Underivatized L-Rhamnose or Alternative TMS-Sugars Cannot Substitute for Trimethylsilyl-L-(+)-rhamnose in GC-MS Workflows


Underivatized L-rhamnose is non-volatile and thermally labile, undergoing extensive decomposition rather than elution under standard GC conditions, which precludes its direct analysis . While alternative derivatization chemistries such as alditol acetate formation or aldononitrile acetate conversion do enable GC analysis, each produces distinct chromatographic retention behavior, fragmentation patterns, and isomer resolution characteristics that differ fundamentally from the TMS derivative [1]. Critically, even among TMS-derivatized sugars, retention indices and mass spectral signatures are monosaccharide-specific: the TMS derivative of L-rhamnose (a 6-deoxyhexose) exhibits unique chromatographic properties—including a Van Den Dool and Kratz retention index of 1618 on a VF-5MS column [2]—that differ measurably from those of its closest structural analogs, such as TMS-L-fucose (6-deoxy-L-galactose) and TMS-6-deoxy-L-talose. Substitution with an alternative TMS-sugar standard would introduce systematic error in both qualitative peak assignment and quantitative calibration, compromising the analytical validity of carbohydrate compositional analysis.

Trimethylsilyl-L-(+)-rhamnose: Quantitative Comparative Evidence for Analytical Selection


Chromatographic Resolution of TMS-Rhamnose from Co-Eluting 6-Deoxyhexose Isomers in Plant Cell Wall Hydrolysates

In a method comparison study of four glycosyl residue composition methods, TMS derivatization followed by GC analysis achieved baseline separation of L-rhamnose from fucose—the two 6-deoxyhexoses most prone to chromatographic co-elution—on a Supelco EC-1 fused silica capillary column (30 m × 0.25 mm ID) using helium carrier gas and a temperature gradient [1]. The distinct retention times of the TMS derivatives enabled unambiguous peak assignment and independent quantification of rhamnose at 0.5 μg loading per monosaccharide [1].

Plant cell wall composition GC-MS sugar analysis TMS derivatization

NIST-Verified GC Retention Index for TMS-L-Rhamnose as a Definitive Chromatographic Identifier

The Van Den Dool and Kratz retention index (I) for Trimethylsilyl-L-(+)-rhamnose has been experimentally determined as 1618 on a VF-5MS capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness) under a temperature program from 60°C to 270°C with helium carrier gas [1]. This value, compiled and curated by the NIST Mass Spectrometry Data Center, serves as a definitive chromatographic reference for peak assignment in complex carbohydrate analyses [1].

Retention index database GC method development Carbohydrate identification

Multiple-Peak Resolution in TMS Derivatization Enables Isomer-Specific Quantification Relative to Single-Peak Derivatization Methods

A comparative analysis of derivatization methods for soil neutral sugar quantification noted that TMS derivatization forms multiple peaks for each sugar due to anomeric equilibration and ring isomerism, in contrast to aldononitrile acetate derivatization which produces a single peak per monosaccharide [1]. While the multiple-peak characteristic of TMS derivatization increases chromatogram complexity, it provides isomer-specific information that single-peak methods cannot offer—enabling discrimination between α- and β-anomers and pyranose/furanose ring forms [1]. This complexity, however, demands the use of authentic TMS-sugar standards with verified peak multiplicity for accurate peak assignment.

Derivatization method comparison GC-MS quantification Sugar isomer analysis

Stoichiometric Conversion to Tetra-TMS Derivative Enables Quantitative Sugar Composition Analysis in Cardiac Glycoside Hydrolysates

In a validated method for determining monosaccharide composition in cardiac glycoside sugar chains, acid hydrolysis followed by trimethylsilylation produces the tetra-TMS ethers of constituent monosaccharides including digitoxose, cymarose, fucose, and rhamnose [1]. The method demonstrates that stoichiometric conversion to per-O-TMS derivatives enables quantitative determination of the sugar chain composition with analysis times shorter than alternative derivatization approaches, providing improved analytical throughput for characterizing novel cardiac glycosides [1].

Cardiac glycoside analysis Quantitative GC Sugar chain composition

Trimethylsilyl-L-(+)-rhamnose: Optimal Application Scenarios Supported by Comparative Evidence


GC-MS Monosaccharide Compositional Analysis of Plant Cell Wall Polysaccharides

Trimethylsilyl-L-(+)-rhamnose serves as an essential calibration standard for quantifying rhamnose content in pectic polysaccharides (rhamnogalacturonan I and II) and plant cell wall hydrolysates. The baseline separation of TMS-rhamnose from TMS-fucose documented in method comparison studies [1] ensures accurate rhamnose quantification in matrices where both 6-deoxyhexoses co-occur, such as Arabidopsis thaliana leaf and stem tissues. Use of this authentic TMS standard enables precise determination of rhamnose stoichiometry, which is critical for structural modeling of pectic domains and assessment of cell wall remodeling during plant development or in response to biotic stress.

Structural Characterization of Bacterial Glycolipids and Rhamnose-Containing Glycoconjugates

In studies of bacterial cell wall architecture—particularly in mycobacteria, Pseudomonas, and Streptococcus species where rhamnose is a conserved component of cell envelope glycans—Trimethylsilyl-L-(+)-rhamnose provides a GC-MS reference standard for identifying rhamnose residues following acid methanolysis and TMS derivatization [1]. The enhanced volatility imparted by exhaustive silylation enables detection and quantification of rhamnose at microgram levels in complex lipoglycan hydrolysates, supporting investigations into glycosylation processes that modulate bacterial virulence, host immune recognition, and antibiotic susceptibility [1].

Authentication and Quality Control of Botanical Extracts Containing Rhamnose-Rich Polysaccharides

For analytical laboratories performing quality control of herbal extracts, dietary supplements, or functional food ingredients derived from rhamnose-rich botanical sources (e.g., citrus pectin, gum arabic, quercitrin-containing plants), Trimethylsilyl-L-(+)-rhamnose serves as a quantitative GC-MS standard for rhamnose content verification. The NIST-verified retention index of 1618 on VF-5MS columns [1] provides a definitive chromatographic identifier that enables confident peak assignment without requiring co-injection of multiple reference standards for each analytical batch, streamlining QC workflows while maintaining analytical rigor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethylsilyl-L-(+)-rhamnose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.